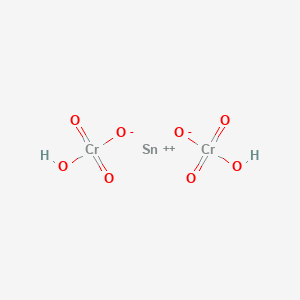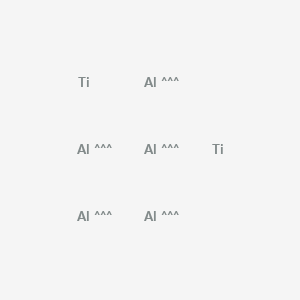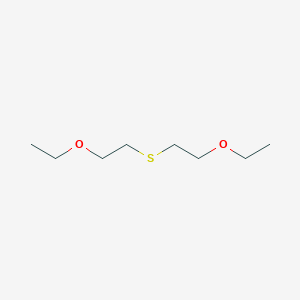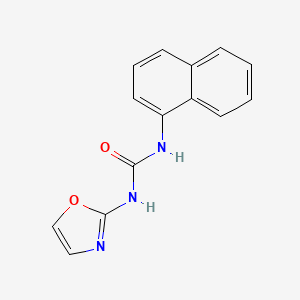
Tin chromate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin chromate is an inorganic compound with the chemical formula SnCrO₄. It is composed of tin (Sn) and chromate (CrO₄) ions. This compound is known for its vibrant yellow color and is primarily used as a pigment in various industrial applications. This compound is also recognized for its corrosion-resistant properties, making it valuable in protective coatings.
準備方法
Synthetic Routes and Reaction Conditions: Tin chromate can be synthesized through a precipitation reaction. One common method involves reacting a soluble tin salt, such as tin(II) chloride (SnCl₂), with a soluble chromate salt, such as potassium chromate (K₂CrO₄). The reaction is typically carried out in an aqueous solution at room temperature: [ \text{SnCl}_2 + \text{K}_2\text{CrO}_4 \rightarrow \text{SnCrO}_4 + 2\text{KCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by mixing solutions of tin(II) chloride and potassium chromate under controlled conditions to ensure the purity and consistency of the product. The resulting precipitate is then filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions due to the presence of both tin and chromate ions. For example, in acidic conditions, chromate ions can be reduced to chromium(III) ions.
Substitution Reactions: this compound can participate in substitution reactions where the chromate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) can be used to oxidize tin(II) to tin(IV) in the presence of chromate ions.
Reducing Agents: Zinc (Zn) can reduce chromate ions to chromium(III) ions in acidic conditions.
Major Products Formed:
Chromium(III) Compounds: Reduction of chromate ions typically results in the formation of chromium(III) compounds.
Tin(IV) Compounds: Oxidation of tin(II) can lead to the formation of tin(IV) compounds.
科学的研究の応用
Tin chromate has a wide range of applications in scientific research:
Chemistry: Used as a pigment and corrosion inhibitor in various chemical processes.
Biology: Investigated for its potential use in biological staining techniques.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Widely used in the production of corrosion-resistant coatings for metals, particularly in the aerospace and automotive industries.
作用機序
The primary mechanism by which tin chromate exerts its effects is through its ability to form a protective layer on metal surfaces. This layer acts as a barrier, preventing the underlying metal from coming into contact with corrosive agents. The chromate ions in this compound play a crucial role in this process by undergoing redox reactions that enhance the stability and durability of the protective coating.
類似化合物との比較
Zinc Chromate (ZnCrO₄): Like tin chromate, zinc chromate is used as a pigment and corrosion inhibitor. zinc chromate is more commonly used in aerospace applications due to its superior corrosion resistance.
Lead Chromate (PbCrO₄): Another similar compound, lead chromate, is also used as a pigment. due to its toxicity, its use has been significantly reduced in favor of less harmful alternatives like this compound.
Uniqueness of this compound: this compound is unique in its balance of effective corrosion resistance and lower toxicity compared to other chromate compounds. Its vibrant yellow color also makes it a valuable pigment in various industrial applications.
特性
CAS番号 |
38455-77-5 |
|---|---|
分子式 |
Cr2H2O8Sn |
分子量 |
352.71 g/mol |
IUPAC名 |
hydroxy-oxido-dioxochromium;tin(2+) |
InChI |
InChI=1S/2Cr.2H2O.6O.Sn/h;;2*1H2;;;;;;;/q2*+1;;;;;;;2*-1;+2/p-2 |
InChIキー |
BXHKBAZWBFREMH-UHFFFAOYSA-L |
正規SMILES |
O[Cr](=O)(=O)[O-].O[Cr](=O)(=O)[O-].[Sn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)






![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)



![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)
